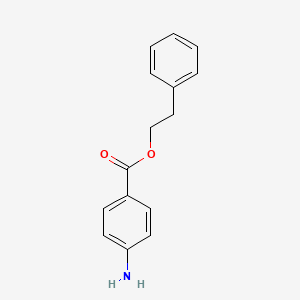

2-phenylethyl 4-aminobenzoate

Description

Properties

IUPAC Name |

2-phenylethyl 4-aminobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c16-14-8-6-13(7-9-14)15(17)18-11-10-12-4-2-1-3-5-12/h1-9H,10-11,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWHRLFPPFKGJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenylethyl 4 Aminobenzoate and Its Analogues

Classical Esterification Approaches

Traditional methods for synthesizing esters like 2-phenylethyl 4-aminobenzoate (B8803810) have long relied on established chemical principles. These approaches, while effective, often require specific catalysts and conditions to drive the reaction toward completion.

Fischer Esterification Modifications

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. chegg.com The synthesis of 2-phenylethyl 4-aminobenzoate via this method involves the reaction of 4-aminobenzoic acid (PABA) with 2-phenylethanol (B73330) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org

The reaction is an equilibrium process, and to achieve high yields of the desired ester, modifications are typically employed based on Le Châtelier's principle. ed.gov Common strategies include using a large excess of one of the reactants, typically the more cost-effective and easily removable 2-phenylethanol, to shift the equilibrium towards the product side. Another critical technique is the continuous removal of water, a byproduct of the reaction, using methods like a Dean-Stark apparatus or the addition of dehydrating agents. sciepub.com Because the substrate, 4-aminobenzoic acid, contains a basic amino group, a stoichiometric amount of the acid catalyst is often required to first protonate the amine, after which an additional catalytic amount can facilitate the esterification. chegg.com

Table 1: Key Parameters in Modified Fischer Esterification

| Parameter | Description | Purpose |

|---|---|---|

| Catalyst | Concentrated H₂SO₄, HCl, p-Toluenesulfonic acid | To protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. |

| Reactant Ratio | Excess of 2-phenylethanol | To shift the reaction equilibrium toward the ester product. |

| Water Removal | Dean-Stark trap, molecular sieves | To prevent the reverse reaction (ester hydrolysis) and drive the reaction to completion. |

| Temperature | Reflux | To increase the reaction rate. The specific temperature depends on the solvent used. |

Condensation Reactions with Activating Agents

To circumvent the often harsh conditions and equilibrium limitations of Fischer esterification, condensation reactions using activating agents provide a milder and more efficient alternative. The Steglich esterification is a prominent example of this approach, utilizing a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling reagent. wikipedia.orgorganic-chemistry.org

In this method, the carboxylic acid (4-aminobenzoic acid) reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is then susceptible to nucleophilic attack by the alcohol (2-phenylethanol). The reaction is generally catalyzed by a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP), which acts as an acyl transfer agent to further accelerate the reaction and suppress side reactions. organic-chemistry.orgorganic-chemistry.org A key advantage of this method is that it proceeds at room temperature and under neutral conditions, making it suitable for sensitive substrates. wikipedia.orgyoutube.com The primary byproduct, dicyclohexylurea (DCU), is a solid that precipitates out of most organic solvents, simplifying purification. wikipedia.org

Modern and Sustainable Synthetic Strategies

Contemporary synthetic chemistry places a strong emphasis on developing methods that are not only efficient but also environmentally benign. These strategies focus on reducing energy consumption, minimizing waste, and utilizing renewable resources.

Biocatalytic Synthesis Routes

Enzymes, particularly lipases, have emerged as powerful biocatalysts for ester synthesis due to their high selectivity, mild reaction conditions, and environmental compatibility. mdpi.com The synthesis of this compound can be achieved using an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), commercially available as Novozym® 435. researchgate.netsemanticscholar.org

This biocatalytic process typically involves the direct esterification of 4-aminobenzoic acid and 2-phenylethanol. These reactions are often performed in solvent-free systems, where the liquid substrates themselves act as the reaction medium, or in non-aqueous organic solvents to suppress the enzyme's hydrolytic activity. semanticscholar.orgresearchgate.net The use of immobilized enzymes is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and enables its reuse over multiple cycles, enhancing the economic viability of the process. researchgate.net Studies on analogous compounds like 2-phenylethyl acetate (B1210297) have demonstrated near-quantitative conversion rates under optimized, solvent-free conditions using immobilized lipases. researchgate.net

Table 2: Comparison of Conditions for Biocatalytic Ester Synthesis

| Enzyme | Substrates | Medium | Temperature (°C) | Yield |

|---|---|---|---|---|

| Novozym® 435 (CALB) | 2-Phenylethanol & Ethyl Acetate | Solvent-Free | 54 | >99% researchgate.net |

| Novozym® 435 (CALB) | 2-Ethylhexanol & 2-Methylhexanoic Acid | Solvent-Free | 70-80 | 97-99% semanticscholar.org |

Green Chemistry Approaches to Ester Formation

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. google.com The synthesis of this compound can be made more sustainable through several strategies.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. sciepub.com By using microwave irradiation, the reaction mixture is heated rapidly and uniformly, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. acs.orgnih.gov

The Fischer esterification of 4-aminobenzoic acid with 2-phenylethanol can be significantly enhanced by microwave assistance. mdpi.com The polar nature of the reactants allows for efficient absorption of microwave energy, leading to a rapid increase in temperature and reaction rate. This technique not only improves efficiency but also aligns with green chemistry by reducing energy consumption and often allowing for solvent-free conditions. acs.orgmdpi.com

Table 3: Conventional vs. Microwave-Assisted Esterification of Benzoic Acids

| Esterification Type | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Fischer Esterification | Conventional (Reflux) | Several Hours | 50-70% | sciepub.com |

| Fischer Esterification | Microwave | 5-30 minutes | Up to 98% | sciepub.comacs.org |

Reaction Mechanism Elucidation in this compound Synthesis

The synthesis of this compound via the Fischer esterification of 4-aminobenzoic acid and 2-phenylethanol proceeds through a characteristic acid-catalyzed nucleophilic acyl substitution mechanism. organic-chemistry.orgmasterorganicchemistry.com The mechanism can be delineated in the following steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 4-aminobenzoic acid by a strong acid catalyst (e.g., H₂SO₄). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Because the substrate contains a basic amino group, a stoichiometric amount of acid is required to ensure enough catalyst is available. researchgate.net

Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of 2-phenylethanol attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl group of the alcohol) to one of the hydroxyl groups of the original carboxylic acid. This converts one of the hydroxyl groups into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product, this compound.

Optimization of Synthetic Yields and Purity Profiles

The optimization of yield and purity in the synthesis of this compound is crucial for its practical application. Several factors can be manipulated to shift the reaction equilibrium in favor of the product and to minimize side reactions.

Driving the Equilibrium: According to Le Châtelier's principle, the yield of the ester can be increased by either using an excess of one of the reactants (typically the less expensive one, which is often the alcohol) or by removing one of the products as it is formed. organic-chemistry.org The removal of water is a common strategy, which can be achieved by azeotropic distillation using a Dean-Stark apparatus, or by the use of dehydrating agents. In a study on the synthesis of 2-phenylethyl benzoate (B1203000), using excess alcohol or carboxylic acid resulted in increased yields. nih.gov

Catalyst and Solvent Selection: The choice of acid catalyst and solvent can significantly impact the reaction rate and yield. Strong mineral acids like sulfuric acid are effective catalysts. The selection of an appropriate solvent is also important; for instance, in a study on zirconium-catalyzed esterification, aromatic hydrocarbons like benzotrifluoride (B45747) were found to be favorable for ester formation. nih.govacs.org

Reaction Conditions: Temperature and reaction time are critical parameters. Esterification reactions are typically conducted at elevated temperatures (reflux) to increase the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the product. The optimal reaction time needs to be determined experimentally to ensure maximum conversion without significant product degradation. For example, in the enzymatic synthesis of 2-phenylethyl acetate, temperature was identified as the most important variable affecting the yield. nih.gov

Purification: The purity of the final product is enhanced through a careful work-up procedure. This typically involves neutralizing the acid catalyst with a weak base (e.g., sodium carbonate solution), followed by extraction of the ester into an organic solvent. cutm.ac.in Further purification can be achieved by techniques such as column chromatography or recrystallization to remove any unreacted starting materials and byproducts.

The table below summarizes key parameters for optimizing the synthesis of aromatic esters.

| Parameter | Objective | Method | Reference |

| Reactant Concentration | Shift equilibrium to favor product | Use an excess of one reactant (e.g., 2-phenylethanol) | nih.gov |

| Product Removal | Shift equilibrium to favor product | Removal of water via azeotropic distillation or desiccants | organic-chemistry.org |

| Catalyst | Increase reaction rate | Use of strong acid catalysts (e.g., H₂SO₄, p-TsOH) or Lewis acids | organic-chemistry.org |

| Solvent | Improve reaction kinetics and solubility | Aromatic hydrocarbons (e.g., toluene, benzotrifluoride) | nih.govacs.org |

| Temperature | Increase reaction rate | Refluxing at the boiling point of the solvent/alcohol | cutm.ac.in |

| Purity | Isolate the final product | Neutralization, extraction, and recrystallization/chromatography | cutm.ac.in |

Synthesis of Structurally Related Analogues and Derivatives

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships. Modifications can be made to the phenylethyl chain, the phenyl ring of this moiety, and the 4-aminobenzoate ring.

Modifications to the phenylethyl chain involve using different alcohols in the esterification reaction with 4-aminobenzoic acid.

Branching: To introduce branching, an alcohol such as 1-phenylethanol (B42297) could be used instead of 2-phenylethanol. This would result in the formation of 1-phenylethyl 4-aminobenzoate. The general esterification procedure would remain the same, although steric hindrance from the secondary alcohol might necessitate longer reaction times or more forcing conditions.

Saturation: The aromatic ring of the phenylethyl moiety can be saturated to produce a cyclohexyl derivative. For example, using 2-cyclohexylethanol (B1346017) in the esterification with 4-aminobenzoic acid would yield 2-cyclohexylethyl 4-aminobenzoate. The synthesis of a similar compound, cyclohexyl 4-aminobenzoate, has been documented. sigmaaldrich.com This type of modification alters the lipophilicity and conformational flexibility of the ester.

Introducing substituents onto the phenyl ring of the 2-phenylethanol starting material allows for the synthesis of a range of analogues. This can be achieved by using commercially available substituted 2-phenylethanols (e.g., 4-chloro-2-phenylethanol, 3-methoxy-2-phenylethanol) in the esterification reaction.

The electronic nature of these substituents (electron-donating or electron-withdrawing) can influence the reactivity of the alcohol and the properties of the resulting ester. For instance, in a study on the acylation of 2-(4-hydroxyphenyl)ethanol, selective esterification of the aliphatic alcohol over the phenolic hydroxyl group was achieved, demonstrating the influence of substituents on reactivity. nih.gov

The following table illustrates potential analogues with modifications on the phenylethyl moiety.

| Base Compound | Modification | Resulting Analogue |

| This compound | Branching of the ethyl chain | 1-phenylethyl 4-aminobenzoate |

| This compound | Saturation of the phenyl ring | 2-cyclohexylethyl 4-aminobenzoate |

| This compound | Substitution on the phenyl ring | 2-(4-chlorophenyl)ethyl 4-aminobenzoate |

| This compound | Substitution on the phenyl ring | 2-(3-methoxyphenyl)ethyl 4-aminobenzoate |

The 4-aminobenzoate portion of the molecule can also be modified in several ways.

N-Alkylation: The amino group can be alkylated. For example, 4-(propylamino)benzoic acid can be esterified with 2-phenylethanol to yield 2-phenylethyl 4-(propylamino)benzoate. The synthesis of related N-alkylated 4-aminobenzoate esters has been described, where the N-alkylation is a key step prior to esterification. rsc.org

Ring Substitution: Substituents can be introduced onto the aromatic ring of the 4-aminobenzoic acid. For example, using 3-chloro-4-aminobenzoic acid or 2-hydroxy-4-aminobenzoic acid in the esterification reaction would yield the corresponding substituted this compound analogues. The synthesis of various substituted aminobenzoate derivatives has been explored for different applications, indicating the feasibility of these modifications. nih.gov

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the precise determination of molecular structure by probing the magnetic properties of atomic nuclei. For 2-phenylethyl 4-aminobenzoate (B8803810), a combination of one-dimensional and two-dimensional NMR techniques provides a complete map of proton and carbon environments and their connectivities.

¹H NMR Spectroscopic Analysis of Proton Environments and Coupling

The ¹H NMR spectrum of 2-phenylethyl 4-aminobenzoate provides detailed information about the different proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the 4-aminobenzoyl and the phenylethyl moieties, as well as the aliphatic protons of the ethyl bridge.

The protons on the 4-aminobenzoate ring typically appear as two doublets in the aromatic region, a result of the para-substitution pattern. The protons ortho to the ester group are expected to be the most downfield due to the electron-withdrawing effect of the carbonyl. The protons ortho to the amino group will appear more upfield. The amino group protons themselves usually present as a broad singlet.

The 2-phenylethyl group gives rise to characteristic signals. The five protons of the phenyl ring typically appear as a multiplet. The two methylene groups (-CH₂-CH₂-) adjacent to the phenyl ring and the ester oxygen appear as two triplets, assuming first-order coupling. The methylene group attached to the ester oxygen is deshielded and appears further downfield compared to the methylene group adjacent to the phenyl ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -NH₂ | ~4.2 (broad s) | Singlet (broad) | N/A |

| Aromatic (H ortho to -COO) | ~7.85 | Doublet | ~8.8 |

| Aromatic (H ortho to -NH₂) | ~6.62 | Doublet | ~8.8 |

| Aromatic (Phenyl group of phenylethyl) | ~7.20-7.35 | Multiplet | N/A |

| -COO-CH₂- | ~4.45 | Triplet | ~7.0 |

| -CH₂-Ph | ~3.05 | Triplet | ~7.0 |

¹³C NMR Spectroscopic Elucidation of Carbon Skeleton and Hybridization

The ¹³C NMR spectrum provides a definitive count of the carbon atoms in unique electronic environments and offers insights into their hybridization state (sp³, sp²). In this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons of both rings, and the aliphatic carbons of the ethyl linker.

The ester carbonyl carbon is characteristically found at the low-field end of the spectrum (~166 ppm). The aromatic carbons of the 4-aminobenzoate ring are differentiated by their substitution; the carbon bearing the amino group is significantly shielded and appears at a higher field, while the carbon attached to the ester group is deshielded. The carbon atoms of the phenylethyl group's phenyl ring will appear in the typical aromatic region (125-140 ppm). The two sp³ hybridized carbons of the ethyl bridge will be observed at the high-field end of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~166.5 |

| C-NH₂ (Aromatic) | ~151.0 |

| C ortho to -NH₂ (Aromatic) | ~113.7 |

| C ortho to -COO (Aromatic) | ~131.5 |

| C-COO (Aromatic, Quaternary) | ~120.0 |

| C-CH₂ (Phenyl, Quaternary) | ~138.0 |

| Aromatic CH (Phenyl) | ~126.0 - 129.0 |

| -COO-CH₂- | ~65.0 |

| -CH₂-Ph | ~35.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

Two-dimensional NMR experiments are instrumental in piecing together the molecular puzzle by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment maps ¹H-¹H coupling correlations. For this compound, a key COSY cross-peak would be observed between the two methylene triplets of the phenylethyl group, confirming their adjacent positions (-CH₂-CH₂-). Correlations between the ortho- and meta-protons on both aromatic rings would also be expected, helping to confirm their assignments.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded ¹H and ¹³C atoms. Each protonated carbon would show a cross-peak with its attached proton(s). This is crucial for definitively assigning the signals for the methylene carbons and the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range (typically 2-3 bond) correlations between ¹H and ¹³C atoms, which is vital for establishing the connectivity of the entire molecule. Key HMBC correlations would include:

The methylene protons of the -COO-CH₂- group to the ester carbonyl carbon (C=O).

The methylene protons of the -CH₂-Ph group to the quaternary carbon of the phenyl ring.

The aromatic protons on the 4-aminobenzoate ring to the carbonyl carbon.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding

Fourier Transform Infrared (FT-IR) Spectroscopic Investigations

The FT-IR spectrum of this compound is dominated by characteristic absorption bands corresponding to its primary functional groups. The presence of hydrogen bonding, particularly involving the amino group, can influence the position and shape of these bands.

Key expected absorption bands include:

N-H Stretching : Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

C-H Stretching : Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups are observed just below 3000 cm⁻¹. vscht.cz

C=O Stretching : A very strong and sharp absorption band around 1700-1720 cm⁻¹ is characteristic of the ester carbonyl group. Its exact position can be influenced by conjugation with the aromatic ring. vscht.cz

C=C Stretching : Aromatic ring C=C stretching vibrations give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretching : The C-O stretching of the ester group is expected to produce a strong band in the 1250-1300 cm⁻¹ region.

C-N Stretching : The C-N stretching vibration of the aromatic amine is typically observed in the 1250-1350 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3450, ~3350 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| ~3060, ~3030 | C-H Stretch | Aromatic |

| ~2950, ~2870 | C-H Stretch | Aliphatic (-CH₂-) |

| ~1710 | C=O Stretch | Ester |

| ~1600, ~1520 | C=C Stretch | Aromatic Ring |

| ~1280 | C-O Stretch | Ester |

| ~1310 | C-N Stretch | Aromatic Amine |

Raman Spectroscopic Studies of Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. This often results in strong signals for symmetric, non-polar bonds and aromatic systems.

For this compound, the Raman spectrum would be expected to show:

Strong bands for the aromatic ring breathing modes of both the benzoate (B1203000) and phenyl rings.

A distinct band for the symmetric stretching of the C=C bonds within the aromatic rings.

The C=O stretching vibration, though also present, may be weaker than in the IR spectrum.

Vibrations associated with the C-C backbone of the phenylethyl group.

The combination of FT-IR and Raman spectroscopy provides a comprehensive picture of the vibrational modes within the molecule, confirming the presence of all key functional groups and offering insights into the molecular symmetry and electronic structure. researchgate.netmdpi.comnih.gov

Analysis of Specific Vibrational Modes Related to Ester and Amine Linkages

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the key functional groups within the this compound molecule. The characteristic vibrational frequencies of the ester and primary amine linkages provide a molecular fingerprint.

The primary amine group (-NH₂) exhibits two distinct N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region. welcomehomevetsofnj.orgresearchgate.net The asymmetric stretch occurs at a higher frequency than the symmetric stretch. The ester functionality is primarily identified by its strong carbonyl (C=O) stretching absorption, which is expected in the 1700-1750 cm⁻¹ range. welcomehomevetsofnj.org This band is one of the most prominent features in the IR spectrum. Furthermore, the C-O stretching vibrations of the ester group produce strong bands in the 1250-1350 cm⁻¹ region. welcomehomevetsofnj.org Aromatic C-H and C=C stretching vibrations also appear at their characteristic frequencies, typically just above 3000 cm⁻¹ and between 1450-1650 cm⁻¹, respectively. welcomehomevetsofnj.org

Table 1: Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Asymmetric Stretch | 3420 - 3500 | Medium |

| Primary Amine | N-H Symmetric Stretch | 3340 - 3420 | Medium |

| Ester | C=O Stretch | 1700 - 1750 | Strong |

| Aromatic Amine | C-N Stretch | 1250 - 1350 | Medium-Strong |

| Ester | C-O Stretch (Acyl-Oxygen) | 1250 - 1300 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1650 | Medium-Weak |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Alkyl Chain | C-H Stretch | 2850 - 3000 | Strong |

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns under various ionization conditions.

Electrospray ionization is a soft ionization technique that typically generates even-electron ions, such as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, with minimal in-source fragmentation. nih.gov For this compound, analysis in the negative ion mode is particularly informative. The deprotonated molecule undergoes collision-induced dissociation (CID), where an alkene loss represents a predominant fragmentation pathway. researchgate.net This process is highly favored when the ester's alkoxide moiety can form a stable alkene upon elimination. researchgate.net In the case of deprotonated this compound, the elimination of styrene (a highly stable conjugated alkene) results in the formation of the base peak at m/z 136. researchgate.net

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for assessing the purity of this compound and identifying any volatile or semi-volatile impurities. scispace.come3s-conferences.org The electron ionization (EI) typically used in GC-MS is a high-energy process that induces extensive and reproducible fragmentation. libretexts.org Characteristic fragmentation patterns for this molecule would include:

Benzylic cleavage: Fission of the bond between the ethyl group and the phenyl ring, leading to a stable tropylium ion at m/z 91 or a phenylethyl cation at m/z 105.

Alpha-cleavage: Cleavage of the bond adjacent to the ester oxygen.

McLafferty Rearrangement: As seen in other ionization modes, this rearrangement can lead to the loss of styrene.

The retention time from the gas chromatograph provides an additional layer of identification, with the corresponding mass spectrum serving as a molecular fingerprint for confirmation and purity assessment.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of this compound with high confidence. The molecular formula of the compound is C₁₅H₁₅NO₂.

Calculated Monoisotopic Mass: 255.1205 u

HRMS can distinguish this exact mass from other combinations of atoms that might have the same nominal mass, thereby confirming the elemental formula and ruling out alternative structures.

The fragmentation of this compound provides a clear example of a rearrangement reaction that is mechanistically similar to the classic McLafferty rearrangement. wikipedia.orglibretexts.org In the negative ion mode, the deprotonated molecule undergoes a specific γ-hydrogen transfer. researchgate.net This heterolytic pathway involves the transfer of a hydrogen atom from the gamma position (the carbon attached to the phenyl group) to the carbonyl oxygen of the ester via a six-membered ring transition state. This concerted rearrangement leads to the cleavage of the alpha-beta carbon bond (the O-CH₂ bond) and the elimination of a neutral, stable styrene molecule. researchgate.net This pathway is so favorable that the resulting deprotonated 4-aminobenzoic acid fragment ion at m/z 136 is observed as the base peak in the spectrum. researchgate.net

Table 2: Major Mass Fragments of this compound

| m/z | Ion/Fragment | Ionization Mode | Fragmentation Pathway |

| 255 | [C₁₅H₁₅NO₂]⁺˙ | EI | Molecular Ion |

| 254 | [C₁₅H₁₄NO₂]⁻ | ESI (-) | Deprotonated Molecular Ion |

| 136 | [C₇H₆NO₂]⁻ | ESI (-) | Loss of styrene via McLafferty-type rearrangement |

| 120 | [C₇H₆NO]⁺ | EI | Fragment from cleavage of the ester bond |

| 105 | [C₈H₉]⁺ | EI | Phenylethyl cation |

| 91 | [C₇H₇]⁺ | EI | Tropylium ion from benzylic cleavage |

X-ray Diffraction Crystallography for Solid-State Structure and Packing

While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be reliably inferred from the crystallographic data of closely related aminobenzoate esters. X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Based on analogues, the 4-aminobenzoate moiety is expected to be largely planar. The crystal packing would be dominated by intermolecular hydrogen bonds formed between the amine group of one molecule and the carbonyl oxygen of the ester group of a neighboring molecule (N-H···O=C). This interaction is a common and robust synthon in the crystal engineering of related structures. These hydrogen bonds would likely link the molecules into chains or sheets. The packing of these chains would then be governed by weaker van der Waals interactions, particularly π-π stacking between the aromatic rings of the benzoate and phenylethyl groups, leading to a dense and stable crystalline lattice.

Single Crystal X-ray Diffraction for Atomic Coordinates and Bond Parameters

A suitable single crystal of this compound would be grown and subjected to X-ray diffraction analysis. The resulting diffraction pattern would be used to solve the crystal structure, yielding a detailed model of the molecule's geometry. This would include the precise coordinates of each atom in the asymmetric unit of the crystal lattice. From these coordinates, a comprehensive table of bond lengths and angles would be generated. For instance, one would expect to determine the C-C and C-H bond lengths of the phenyl and ethyl groups, the C-O and C=O bond lengths of the ester functional group, and the C-N bond length of the amino group, as well as the bond angles around each atom. This data is crucial for confirming the molecular connectivity and identifying any unusual geometric features.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

With the solved crystal structure, the arrangement of molecules within the crystal lattice, known as crystal packing, would be analyzed. The presence of a primary amine group and an ester carbonyl group in this compound suggests the potential for significant intermolecular hydrogen bonding. Specifically, the amine group (-NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the ester oxygen (C-O-C) can act as hydrogen bond acceptors. The analysis would identify and characterize these hydrogen bonds, including their lengths and angles.

Conformational Analysis of the this compound Molecule in the Solid State

The single-crystal X-ray diffraction data would provide the precise conformation of the this compound molecule as it exists in the crystalline state. Key conformational features to be analyzed would include the torsion angles that define the orientation of the 2-phenylethyl group relative to the 4-aminobenzoate moiety. For example, the torsion angles around the C-O bond of the ester and the C-C bond of the ethyl linker would be of particular interest. This analysis would reveal whether the molecule adopts a planar or a more twisted conformation in the solid state, which is often influenced by the optimization of intermolecular interactions within the crystal lattice.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT can predict a wide range of molecular properties. For a molecule like 2-phenylethyl 4-aminobenzoate (B8803810), calculations would typically be performed using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p), which has proven effective for similar organic compounds. researchgate.net

Geometry Optimization and Conformational Energy Landscapes

The first step in a computational analysis is to determine the molecule's most stable three-dimensional structure, known as its ground-state geometry. This is achieved through geometry optimization, a process that systematically alters the molecule's bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy.

For 2-phenylethyl 4-aminobenzoate, conformational flexibility arises from the rotation around several single bonds, including the O-C bond of the ester and the C-C bonds of the phenylethyl group. To understand this flexibility, a potential energy surface (PES) scan is conducted. This involves systematically rotating specific dihedral angles and calculating the energy at each step. The resulting energy landscape reveals the various stable conformers (local energy minima) and the energy barriers (transition states) that separate them. This analysis is crucial for identifying the most likely shapes the molecule will adopt under different conditions. researchgate.net

Electronic Structure Analysis: HOMO-LUMO Energies and Band Gap Determination

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

The energy difference between these two orbitals is the HOMO-LUMO gap (ΔE), a critical indicator of molecular stability. wikipedia.org A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations can accurately predict these energy levels. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzoate moiety, while the LUMO would likely be distributed across the conjugated π-system of the benzene (B151609) rings.

Illustrative Frontier Orbital Data

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | ~4.0 to ~5.5 |

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution across a molecule's surface. It is invaluable for predicting how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack.

The MEP surface is color-coded to represent different electrostatic potential values:

Red: Regions of most negative potential, indicating electron-rich areas prone to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas prone to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, the MEP map would show a negative potential (red/orange) concentrated around the electronegative oxygen atoms of the ester's carbonyl group and the nitrogen of the amino group. A positive potential (blue) would be expected around the hydrogen atoms of the amino group and the phenyl rings. researchgate.net

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.gov It transforms the calculated wavefunction into a localized form that corresponds to the familiar Lewis structure concepts of bonds and lone pairs. uni-muenchen.de

Example NBO Interaction Analysis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C=C)ring | High | Amine lone pair delocalization into the ring |

| LP (O)carbonyl | π* (C=C)ring | Moderate | Carbonyl oxygen lone pair delocalization |

| π (C=C) | π* (C=C) | High | Intra-ring π-system delocalization |

Prediction of Spectroscopic Parameters (e.g., vibrational frequencies, NMR chemical shifts)

DFT calculations are a powerful tool for predicting spectroscopic properties, which can be used to interpret and verify experimental data.

Vibrational Frequencies: Theoretical calculations can generate the infrared (IR) and Raman spectra of a molecule. researchgate.net By analyzing the vibrational modes, each calculated frequency can be assigned to a specific molecular motion, such as the N-H stretching of the amine group, the C=O stretching of the ester, or the aromatic C-H bending. Calculated frequencies are often scaled by a factor to correct for systematic errors and improve agreement with experimental spectra. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. beilstein-journals.orgucalgary.ca These theoretical shifts are calculated relative to a reference compound, typically tetramethylsilane (B1202638) (TMS). uwec.edu Comparing the predicted spectrum to an experimental one is a robust method for confirming the proposed molecular structure and assigning specific resonances.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While DFT provides a static, zero-kelvin picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time at a given temperature. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior. nih.gov

For this compound, an MD simulation would typically place a single molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent) to study its behavior in a realistic environment. Such simulations can reveal:

Conformational Dynamics: How the molecule transitions between different stable conformations in solution.

Solvent Structuring: How solvent molecules arrange themselves around the solute, forming solvation shells. This is particularly interesting for an amphiphilic molecule like this compound, which has both polar (amino and ester groups) and non-polar (phenyl rings) regions.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the molecule's amino group and carbonyl oxygen with protic solvent molecules.

This information is crucial for understanding properties like solubility, diffusion, and how the molecule interacts with other molecules in a biological or chemical system. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. nih.gov This approach is instrumental in predicting the activity of new compounds and understanding the molecular properties that govern their efficacy.

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. nih.gov For a molecule like this compound, a diverse set of descriptors would be calculated to capture its physicochemical characteristics. These descriptors can be categorized into several classes.

| Physicochemical | LogP (Lipophilicity), Molar Refractivity, Polarizability | Relate to the molecule's behavior in different environments and its ability to engage in non-covalent interactions. | LogP is critical for predicting membrane permeability, while polarizability affects dispersion forces. pensoft.net |

The selection of relevant descriptors is a critical step, often involving advanced statistical methods to identify those that correlate most strongly with the biological activity being studied. nih.gov

Once descriptors are calculated for a series of compounds, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) is a common technique used to create an equation that links the descriptors (independent variables) to the biological activity (dependent variable). pensoft.netnih.gov

A hypothetical QSAR equation for a series of this compound analogs might look like this:

Biological Activity (log 1/C) = a(LogP) - b(LUMO Energy) + c(Molecular Surface Area) + d

In this equation, 'a', 'b', and 'c' are coefficients determined by the regression analysis, indicating the weight or importance of each descriptor, and 'd' is a constant. pensoft.net The quality and predictive power of the QSAR model are assessed using several statistical metrics.

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. | > 0.6 |

| Q² (Cross-validated R²) | Assesses the internal predictive ability of the model through techniques like leave-one-out (LOO) cross-validation. nih.gov | > 0.5 |

| R²_pred (External R²) | Evaluates the model's ability to predict the activity of an external set of compounds not used in model development. | > 0.6 |

| F-statistic | Indicates the statistical significance of the regression model. | High value with low p-value |

A robust QSAR model, validated by these statistical measures, can be used to screen virtual libraries of compounds and prioritize the synthesis of new derivatives with potentially enhanced activity. pensoft.net The analysis can reveal that properties like lipophilicity, polarization, and molecular volume have a significant effect on the hypothesized activity. pensoft.net

Molecular Docking Studies (Theoretical Protein-Ligand Interactions)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) to a second (a receptor, typically a protein), forming a stable complex. nih.gov This technique is crucial for understanding potential mechanisms of action and for structure-based drug design.

The docking process involves placing the ligand into the binding site of a target protein in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each "pose," with lower scores typically indicating more favorable binding. sphinxsai.com

For this compound, potential biological targets could be selected based on the known activities of structurally similar compounds, such as enzymes involved in microbial folate synthesis (due to the 4-aminobenzoate moiety) or various kinases and receptors. nih.govnih.gov The results of a docking simulation provide a binding energy score and a visual representation of the ligand's pose within the active site.

Table 3: Illustrative Molecular Docking Results for this compound

| Potential Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Dihydropteroate (B1496061) Synthase | 1AJ0 | -8.5 | Arg63, Lys221, Ser222 |

| Focal Adhesion Kinase | 2J0J | -7.9 | Cys502, Gly505, Asp564 |

| Butyrylcholinesterase | 4BDS | -9.1 | Trp82, Ser198, His438 |

These binding affinity scores allow for the ranking of different compounds against a single target or a single compound against multiple targets, helping to identify the most promising interactions for further investigation.

A detailed analysis of the docked pose reveals the specific non-covalent interactions that stabilize the protein-ligand complex. nih.gov These interactions are the driving force for molecular recognition and binding affinity. nih.govnih.gov For this compound, its distinct chemical features allow for a variety of such interactions.

Hydrogen Bonds: The primary amine (-NH₂) group and the carbonyl oxygen (C=O) of the ester are prime candidates for forming hydrogen bonds with amino acid residues like serine, threonine, or the peptide backbone. nih.gov

Hydrophobic Interactions: The two phenyl rings (the phenylethyl and aminobenzoate parts) can engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine in the binding pocket.

Pi-Pi Stacking: The aromatic rings can stack with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan, contributing significantly to binding stability.

Van der Waals Forces: These are ubiquitous, non-specific interactions between the ligand and protein atoms that are in close contact. nih.gov

Table 4: Potential Non-Covalent Interactions for this compound Moieties

| Molecular Moiety | Potential Interaction Type | Interacting Protein Residues (Examples) |

|---|---|---|

| Amino Group (-NH₂) | Hydrogen Bond Donor | Asp, Glu, Carbonyl O |

| Ester Carbonyl (C=O) | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln |

| Phenylethyl Ring | Hydrophobic, Pi-Pi Stacking | Leu, Ile, Phe, Trp |

| Aminobenzoate Ring | Hydrophobic, Pi-Pi Stacking | Phe, Tyr, Val |

Understanding this network of non-covalent interactions is essential for explaining the compound's binding affinity and selectivity, and it provides a rational basis for designing modifications to improve its potency. researchgate.net

Mechanistic Biological Investigations in Vitro and Cellular Focus

Enzyme Inhibition Mechanism Studies (In Vitro)

There is a notable lack of research into the enzyme inhibition mechanisms of 2-phenylethyl 4-aminobenzoate (B8803810).

Thiol-endopeptidase Inhibition Mechanisms

No studies investigating the inhibitory effects of 2-phenylethyl 4-aminobenzoate on thiol-endopeptidases have been found. Consequently, there is no data available on its mechanism of action, potency, or selectivity towards this class of enzymes.

Inhibition of Other Relevant Enzymatic Pathways

A broader search for the inhibition of other enzymatic pathways by this compound also yielded no results. While derivatives of its core components, 2-phenylethanol (B73330) and 4-aminobenzoic acid, have been noted for some biological activities, such as bacteriostatic and antimicrobial effects, these have not been directly linked to the ester derivative .

Receptor Binding and Ligand Interaction Research (Molecular Level)

Investigations into the receptor binding and ligand interaction profile of this compound are not present in the current body of scientific literature.

Theoretical Aspects of Protein-Ligand Interactions

There are no published theoretical studies, such as molecular docking or computational analyses, that explore the potential interactions of this compound with any protein targets.

Studies of Binding Affinity and Specificity with Molecular Targets (in vitro)

Experimental data on the binding affinity and specificity of this compound for any molecular targets is unavailable. Radioligand binding assays, surface plasmon resonance, or other biophysical techniques have not been reported for this compound. While some phenylethyl derivatives have been studied for their opioid receptor binding properties, these are structurally distinct from this compound and their findings cannot be extrapolated.

Antioxidant Mechanism Studies (In Vitro)

The antioxidant potential of this compound is fundamentally linked to the properties of its core structure, 4-aminobenzoic acid (PABA). PABA is recognized for its antioxidant activities, which include the ability to function as a radical scavenger. explorationpub.com It can effectively neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components. explorationpub.com

The primary mechanism involves direct interaction with harmful radicals. In vitro studies have demonstrated that PABA reacts with hydroxyl radicals (•OH), a highly reactive and damaging ROS. researchgate.net This scavenging activity was observed through the inhibition of deoxyribose oxidation in a Fenton-type reaction system. The second-order rate constant for the reaction between PABA and the hydroxyl radical has been approximated at 1.07 × 10¹⁰ M⁻¹ s⁻¹, indicating a very rapid and efficient scavenging process. researchgate.net This suggests that the aminobenzoate moiety can protect against oxidative damage by directly quenching these radicals.

The electron transfer properties of a molecule, which are critical to its antioxidant and metabolic activities, can be quantitatively assessed using electrochemical methods like cyclic voltammetry (CV). mdpi.com This technique measures the redox potential, providing a value for the ease with which a compound can donate or accept electrons. wikipedia.org For aromatic compounds like this compound, the redox potential is heavily influenced by the substituents on the benzene (B151609) ring.

Antimicrobial Activity Mechanisms (In Vitro)

Derivatives of 4-aminobenzoic acid (PABA) are known to possess a range of antimicrobial activities. The classic mechanism of action for PABA analogues, such as sulfonamide antibiotics, is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. Since many bacteria must synthesize their own folate and PABA is a key precursor, compounds that mimic PABA can disrupt this pathway, leading to bacteriostasis.

| Compound Type | Microorganism | Activity (MIC) |

|---|---|---|

| PABA-derived Schiff Base | Staphylococcus aureus (MRSA) | from 15.62 µM |

| PABA-derived Schiff Base | Mycobacteria | ≥ 62.5 µM |

| PABA-derived Schiff Base | Fungi (broad spectrum) | ≥ 7.81 µM |

| Cyanostyrylquinoxalinyl-based PABA | Various bacterial strains | 7.9–31 µM |

Bacterial and Fungal Growth Inhibition in Culture

There is no available data from in vitro studies detailing the inhibitory effects of this compound on the growth of specific bacterial or fungal strains. Consequently, no data tables of minimum inhibitory concentrations (MIC) or other measures of antimicrobial activity could be compiled for this compound.

Investigating Modes of Action on Microbial Cells (e.g., membrane disruption, enzyme inhibition)

No research has been published that investigates the mode of action of this compound on microbial cells. Therefore, there is no information on whether this compound induces membrane disruption, enzyme inhibition, or any other mechanism of antimicrobial action.

Future Research Directions and Unexplored Potential

Novel Synthetic Routes for Enhanced Sustainability and Efficiency

Traditional synthesis of aromatic esters often relies on methods that may not align with modern principles of green chemistry. Future research will likely focus on developing more sustainable and efficient synthetic pathways for 2-phenylethyl 4-aminobenzoate (B8803810).

Key research objectives in this area include:

Enzymatic Catalysis: Utilizing lipases for direct esterification presents a green alternative to chemical catalysts. researchgate.net This approach avoids harsh reaction conditions and simplifies product purification. researchgate.net

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. bohrium.comresearchgate.net Investigating solvent-free microwave conditions could offer significant ecological and economic advantages. bohrium.comresearchgate.net

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Adapting the synthesis of 2-phenylethyl 4-aminobenzoate to a flow process is a logical step towards industrial-scale green production.

Novel Catalytic Systems: Research into earth-abundant metal catalysts, such as iron, for esterification reactions is gaining traction. acs.org Developing an iron-catalyzed process for this specific ester would enhance the sustainability profile of its synthesis. acs.org Another innovative approach is the "ester dance reaction," which allows for the synthesis of aromatic esters from low-cost starting materials under milder conditions. waseda.jp

| Methodology | Traditional Approach (e.g., Fischer Esterification) | Future Research Direction | Potential Advantages of Future Approach |

|---|---|---|---|

| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Biocatalysts (e.g., Lipases), Earth-abundant metal catalysts (e.g., Iron-based) | Mild reaction conditions, high selectivity, biodegradability, reduced toxicity. researchgate.netacs.org |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Magnetic induction | Rapid heating, reduced reaction times, improved energy efficiency. bohrium.comacs.org |

| Solvent | Often requires excess alcohol or organic solvents (e.g., Toluene) | Solvent-free conditions, green solvents (e.g., ionic liquids) | Reduced solvent waste, lower environmental impact, easier product recovery. researchgate.netbohrium.com |

| Process Type | Batch processing | Continuous flow chemistry | Enhanced safety, scalability, process control, and consistent product quality. |

Advanced Spectroscopic Techniques for Dynamic Studies

While standard spectroscopic characterization (NMR, IR, MS) of this compound is well-established, its dynamic behavior, particularly in response to energy absorption, remains largely unexplored. Advanced spectroscopic techniques can provide unprecedented insight into these processes.

Future research should employ techniques such as:

Time-Resolved Spectroscopy: Techniques like transient absorption and time-resolved fluorescence spectroscopy can elucidate the photophysical processes that occur after the molecule absorbs UV radiation. wikipedia.org This is crucial for understanding its efficacy and stability in applications like sunscreens. Studying the excited-state lifetime and decay pathways can reveal mechanisms of photoprotection and potential photodegradation. wikipedia.orgresearchgate.net

Femtosecond Raman Spectroscopy: This powerful technique can capture "snapshots" of molecular vibrations on the timescale of chemical reactions. nih.gov It could be used to observe the structural dynamics of this compound as it transitions through excited states, providing a detailed picture of its photochemistry. nih.gov

Two-Dimensional Correlation Spectroscopy (2D-COS): By analyzing time-resolved spectra, 2D-COS can help identify and correlate changes in different parts of the molecule, revealing the sequence of events during a dynamic process.

| Spectroscopic Technique | Research Question | Potential Findings |

|---|---|---|

| Time-Resolved Fluorescence Spectroscopy | What is the lifetime and decay mechanism of the electronically excited state after UV absorption? | Quantification of photostability; identification of energy dissipation pathways (e.g., fluorescence, internal conversion). wikipedia.orgresearchgate.net |

| Transient Absorption Spectroscopy | Are any short-lived intermediate species (e.g., triplet states, radicals) formed upon UV excitation? | Insight into potential photodegradation mechanisms and the formation of reactive species. wikipedia.org |

| Time-Resolved Resonance Raman Spectroscopy | How does the molecular structure change in the excited state? | Direct observation of changes in bond lengths and angles, revealing the specific parts of the molecule involved in the photochemical response. nih.gov |

Deeper Dive into Complex Biological Mechanisms through Omics Technologies (in vitro/cellular)

The biological interactions of this compound at a molecular systems level are not well understood. "Omics" technologies offer a hypothesis-free approach to map the compound's effects on cellular systems. researchgate.net

Future in vitro research should focus on:

Metabolomics: By analyzing the complete set of metabolites in cells exposed to the compound, metabolomics can reveal metabolic pathways that are perturbed. nih.gov This can identify the compound's metabolic fate and uncover its mechanism of action or potential off-target effects. nih.govaspect-analytics.com

Proteomics: This approach can identify changes in protein expression and post-translational modifications within cells, pointing to specific protein targets or signaling pathways affected by the compound.

Transcriptomics: Analyzing the cellular transcriptome (the full range of messenger RNA molecules) can show which genes are up- or down-regulated in response to the compound, providing clues about the cellular response pathways.

| Omics Technology | Cellular Component Analyzed | Potential Insights for this compound |

|---|---|---|

| Transcriptomics | mRNA | Identification of gene expression changes and signaling pathways modulated by the compound. |

| Proteomics | Proteins | Discovery of direct protein binding partners and downstream effects on protein expression. |

| Metabolomics | Metabolites | Elucidation of metabolic breakdown products and impact on cellular metabolic networks. nih.gov |

| Lipidomics | Lipids | Assessment of effects on cell membrane composition and lipid signaling pathways. |

Exploration of New Theoretical Models and Computational Methods

Computational chemistry provides a powerful tool to predict and understand the properties of molecules, guiding experimental work. While basic modeling like Density Functional Theory (DFT) has been used for related benzoate (B1203000) compounds, more advanced methods can be applied to this compound. nih.govnih.gov

Future computational studies could include:

Time-Dependent DFT (TD-DFT): To accurately predict the UV-visible absorption spectrum and investigate the nature of electronic transitions, corroborating data from time-resolved spectroscopy. nih.gov

Molecular Dynamics (MD) Simulations: To model the behavior of the compound in complex environments, such as its interaction with and permeation through a lipid bilayer (simulating skin) or its binding to a target protein.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach can be used to model chemical reactions or ligand-protein interactions with high accuracy by treating the most important region with quantum mechanics and the surrounding environment with classical molecular mechanics.

| Computational Method | Property or Process to be Studied | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, vibrational frequencies, electronic structure. | Accurate prediction of ground-state properties and interpretation of IR/Raman spectra. nih.govnih.gov |

| Time-Dependent DFT (TD-DFT) | Excited states, UV-Vis absorption spectrum. | Understanding of photophysical properties and rationalization of color and UV absorption. nih.gov |

| Molecular Dynamics (MD) | Interaction with biological membranes, solvation effects. | Prediction of skin permeability, stability in different formulations, and binding modes to macromolecules. |

Design and Synthesis of Next-Generation Analogues with Tuned Properties

Systematic modification of the this compound scaffold can lead to the development of next-generation analogues with enhanced or entirely new functionalities. This involves creating a library of related compounds and evaluating how structural changes affect their properties.

Future research should explore:

Ring Substitution: Placing different functional groups (e.g., electron-donating or -withdrawing groups) on either the phenylethyl or the benzoate aromatic rings to tune electronic properties, which could shift the UV absorption maximum or alter biological activity.

Alkyl Chain Modification: Altering the length or branching of the ethyl linker to modify the molecule's lipophilicity, which could influence its solubility, skin penetration, and interaction with biological targets.

Bioisosteric Replacement: Replacing the ester linkage with other functional groups (e.g., amides) to improve metabolic stability while retaining desired properties.

| Modification Site | Example Modification | Target Property to Tune | Hypothetical Analogue Name |

|---|---|---|---|

| 4-amino group | Methylation (e.g., 4-dimethylamino) | UV absorption (red-shift λmax), electronic properties. | 2-phenylethyl 4-(dimethylamino)benzoate |

| Benzoate Ring | Add methoxy (B1213986) group (e.g., at C-3) | UV absorption spectrum, antioxidant potential. | 2-phenylethyl 4-amino-3-methoxybenzoate |

| Phenylethyl Ring | Add fluoro group (e.g., at para position) | Metabolic stability, binding interactions. | 2-(4-fluorophenyl)ethyl 4-aminobenzoate |

| Ethyl Linker | Extend to propyl linker | Lipophilicity, formulation compatibility. | 3-phenylpropyl 4-aminobenzoate |

Integration of Machine Learning for Predictive Modeling in SAR and Materials Design

As libraries of analogues are synthesized and tested, the resulting data can be used to train machine learning (ML) models. These models can accelerate the discovery process by predicting the properties of new, yet-to-be-synthesized compounds.

Future directions include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that correlate molecular descriptors (e.g., hydrophobicity, electronic parameters) of this compound analogues with their experimentally measured biological activity or physical properties. nih.govnih.gov

Predictive Materials Science: Using ML algorithms like random forests or deep neural networks to predict material properties such as UV absorbance maxima, solubility in different solvents, or skin permeability. ai-dd.eu This can guide the design of analogues with an optimal property profile for a specific application.

Generative Models: Employing advanced ML techniques like generative adversarial networks (GANs) or variational autoencoders (VAEs) to propose entirely new molecular structures that are predicted to have high activity or desired properties, expanding the chemical space for discovery.

| Machine Learning Application | Input Data | Predicted Output | Potential Impact |

|---|---|---|---|

| QSAR Modeling | Molecular structures and corresponding biological activity data (e.g., IC₅₀). | Predicted biological activity for new analogues. | Prioritizing synthesis of the most promising compounds for a specific biological target. mdpi.com |

| Property Prediction | Molecular structures and physical property data (e.g., λmax, logP). | Predicted UV absorbance, solubility, permeability. | Accelerating the design of molecules for materials science applications (e.g., improved sunscreens). |

| De Novo Design | A set of active molecules and desired property ranges. | Novel molecular structures optimized for the desired properties. | Discovery of innovative compounds beyond simple structural modifications. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-phenylethyl 4-aminobenzoate in laboratory settings?

- Methodological Answer : The compound can be synthesized via esterification of 4-aminobenzoic acid with 2-phenylethanol using acid catalysts (e.g., sulfuric acid) under reflux conditions. Post-synthesis purification via recrystallization from ethanol/water mixtures ensures high purity. Structural validation should employ FT-IR and FT-Raman spectroscopy to confirm ester and amine functional groups, with DFT calculations (e.g., B3LYP/6-311++G(d,p)) optimizing geometric parameters . For crystallization, monoclinic systems (space group P2₁/c) with lattice parameters a = 14.7698 Å, b = 6.6730 Å, and c = 26.2392 Å provide reference metrics .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

- Methodological Answer : Ultra-performance liquid chromatography with diode-array detection (UPLC-DAD) using a C18 column and mobile phase (methanol:water, 70:30 v/v) achieves baseline separation in biological matrices. Thin-layer chromatography (TLC) on silica gel with fluorescent indicators and diazo dye detection serves as a rapid qualitative method . For spectral characterization, compare fragmentation patterns (e.g., m/z 91 [C₇H₇⁺]) observed in GC-MS with established 2-(2-phenylethyl)chromone fragmentation rules .

Q. How should researchers assess the chemical stability of this compound under various storage conditions?

- Methodological Answer : Conduct accelerated stability studies at 40°C/75% relative humidity over 6 months. Monitor degradation via HPLC for hydrolysis products (e.g., 4-aminobenzoic acid). Enzymatic stability assays using plasma esterases (e.g., porcine liver esterase) quantify hydrolysis rates, with renal excretion pathways inferred from analogous compounds . Store samples in amber vials at -20°C under inert gas to prevent photodegradation and oxidation .

Advanced Research Questions

Q. What enzymatic systems interact with 4-aminobenzoate derivatives, and how can this inform metabolic studies of this compound?

- Methodological Answer : The flavin-dependent enzyme 4-hydroxybenzoate 1-hydroxylase exhibits substrate promiscuity, converting 4-aminobenzoate derivatives into hydroxylated metabolites. Kinetic assays using NADPH consumption rates (monitored at 340 nm) and LC-MS metabolite profiling reveal catalytic efficiency (kcat/Km). Note that molecular orbital characteristics of dianionic substrates (e.g., tetrafluoro-4-hydroxybenzoate) do not correlate with conversion rates, suggesting steric factors dominate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.